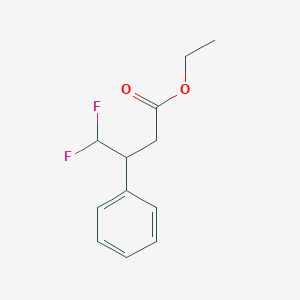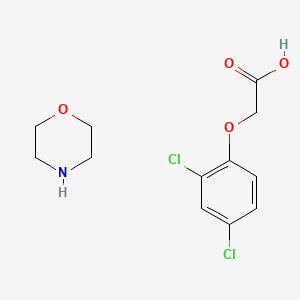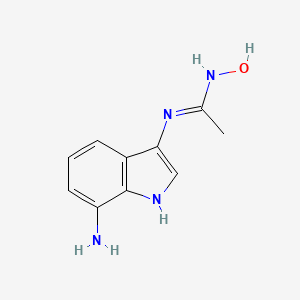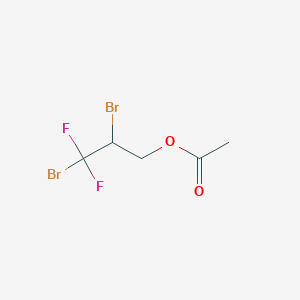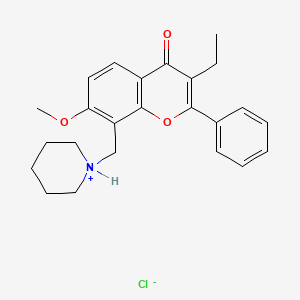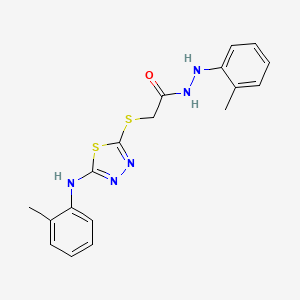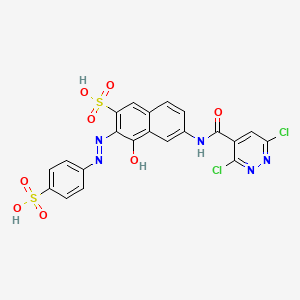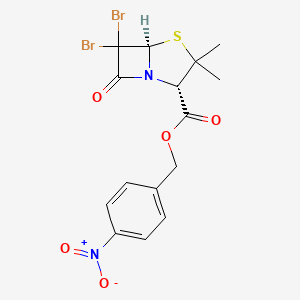
P-Nitrobenzyl-6,6-dibromopenicillinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of P-Nitrobenzyl-6,6-dibromopenicillinate involves multiple steps, including the bromination of penicillin derivatives and the subsequent attachment of the p-nitrobenzyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
P-Nitrobenzyl-6,6-dibromopenicillinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
P-Nitrobenzyl-6,6-dibromopenicillinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways . In biology, it is used to investigate protein interactions and enzyme activities . Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of P-Nitrobenzyl-6,6-dibromopenicillinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
P-Nitrobenzyl-6,6-dibromopenicillinate can be compared with other similar compounds, such as:
- P-Nitrobenzyl-6-bromopenicillinate
- P-Nitrobenzyl-6,6-dichloropenicillinate
- P-Nitrobenzyl-6,6-difluoropenicillinate
These compounds share structural similarities but differ in their halogen substitutions, which can affect their reactivity and applications.
Properties
Molecular Formula |
C15H14Br2N2O5S |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1 |
InChI Key |
PWPAEVUYDSBPBY-GXFFZTMASA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



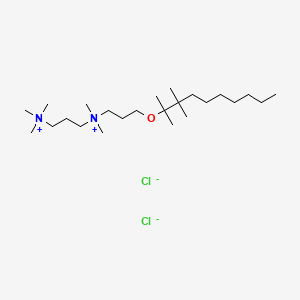
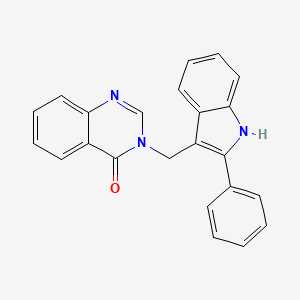
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
